molecular formula C14H20ClNO2 B2531412 cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride CAS No. 1027710-16-2

cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride

カタログ番号: B2531412
CAS番号: 1027710-16-2
分子量: 269.77
InChIキー: BLNBLWBHPDETJV-OJERSXHUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is a chiral piperidine derivative serving as a critical synthetic intermediate and scaffold in medicinal chemistry and pharmaceutical research. This compound features a phenyl substituent and an ethyl carboxylate group in a cis-configuration on the piperidine ring, a structural motif of high significance. The hydrochloride salt form enhances the compound's stability and solubility for research applications. The piperidine structure is a privileged scaffold found in numerous pharmacologically active compounds. For instance, closely related analogs like meperidine (ethyl 1-methyl-4-phenylpiperidine-4-carboxylate hydrochloride) are well-known narcotic analgesics , while other 4-phenylpiperidine-4-carboxylate derivatives form the core of agents like diphenoxylate . This underscores the value of this chemical framework for exploring new biological targets. Researchers utilize this specific cis-configured compound as a versatile building block for developing novel receptor ligands and enzyme inhibitors. Its defined stereochemistry is crucial for studying structure-activity relationships (SAR) in drug discovery programs. The compound is offered with comprehensive analytical data to ensure identity and purity. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human use.

特性

IUPAC Name

ethyl (3R,4S)-3-phenylpiperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-9-15-10-13(12)11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H/t12-,13-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNBLWBHPDETJV-QNTKWALQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCNC[C@H]1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Methodological & Application

The Strategic Application of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride in Pharmaceutical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride, a key pharmaceutical intermediate. We will explore its chemical properties, handling procedures, and primary applications in the synthesis of active pharmaceutical ingredients (APIs). The focus will be on its pivotal role as a precursor in the manufacturing of pethidine (meperidine) and its analogues. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and safety considerations for the effective laboratory use of this versatile compound.

Introduction: A Versatile Scaffold in Medicinal Chemistry

The piperidine moiety is a prevalent structural motif in a vast array of pharmaceutical agents due to its favorable physicochemical properties and its ability to serve as a scaffold for diverse functionalization. Among the various substituted piperidines, cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride stands out as a crucial building block in synthetic organic chemistry. Its pre-defined stereochemistry and the presence of both an ester and a secondary amine group make it a valuable starting material for the synthesis of complex molecules, particularly those targeting the central nervous system.

The primary significance of this intermediate lies in its application as a direct precursor to pethidine (meperidine), a widely used synthetic opioid analgesic. The specific cis configuration of the substituents on the piperidine ring is instrumental in determining the stereochemical outcome of subsequent reactions and, consequently, the pharmacological activity of the final drug product.

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties is essential for its safe and effective use.

PropertyValueSource
Molecular FormulaC₁₄H₂₀ClNO₂[1]
Molecular Weight233.31 g/mol (for free base)[1]
AppearanceWhite to off-white crystalline powderSupplier Data
IUPAC Nameethyl 4-phenylpiperidine-4-carboxylate[1]
SynonymsNormeperidine, Norpethidine, Ethyl 4-phenylisonipecotate[1][2]

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always use a lab coat, safety goggles, and chemical-resistant gloves when handling this compound.[3]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust particles.[3]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[5]

Core Application: The Synthesis of Pethidine (Meperidine)

The conversion of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride to pethidine is a classic example of its synthetic utility. This transformation primarily involves the N-methylation of the piperidine nitrogen.[6]

Mechanistic Rationale

The N-methylation reaction proceeds through a nucleophilic substitution (SN2) pathway. The secondary amine of the piperidine ring acts as a nucleophile, attacking an electrophilic methylating agent, such as methyl iodide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.

Detailed Experimental Protocol: N-Methylation

Objective: To synthesize Pethidine (ethyl 1-methyl-4-phenylpiperidine-4-carboxylate) from cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride.

Materials:

  • cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Anhydrous acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride (1 equivalent) in anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (2-3 equivalents) to the suspension. The base neutralizes the HCl salt and facilitates the deprotonation of the secondary amine.

  • Addition of Methylating Agent: To the stirring suspension, add methyl iodide (1.2-1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude pethidine as an oil.

  • Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure pethidine.

Workflow Visualization

Pethidine_Synthesis cluster_reaction N-Methylation Reaction cluster_workup Aqueous Work-up cluster_isolation Isolation & Purification cluster_product Final Product Start cis-Ethyl 3-phenylpiperidine-4-carboxylate HCl Reagents K2CO3, CH3I in Acetonitrile Start->Reagents Combine & Reflux Filter Filter Salts Concentrate Concentrate Filter->Concentrate Extract Extraction with Ether Concentrate->Extract Wash Wash & Dry Extract->Wash Evaporate Evaporate Solvent Wash->Evaporate Process Organic Layer Purify Purification (Optional) Evaporate->Purify Pethidine Pethidine Purify->Pethidine

Sources

Application Notes and Protocols: cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Phenylpiperidine Scaffold as a Privileged Structure in CNS Drug Discovery

The piperidine ring, particularly when substituted with a phenyl group, represents a "privileged scaffold" in medicinal chemistry. This structural motif is found in a multitude of approved drugs and clinical candidates targeting the Central Nervous System (CNS).[1] Its prevalence stems from a combination of favorable physicochemical properties and the ability of its three-dimensional structure to effectively interact with the binding sites of various CNS targets. Phenylpiperidine derivatives have been successfully developed as analgesics, antipsychotics, and treatments for other neurological and psychiatric disorders.[2][3][4]

cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is a key chemical intermediate that serves as a versatile starting point for the synthesis of a diverse library of CNS-active compounds. Its stereochemistry and functional groups—a secondary amine, a phenyl ring, and an ethyl ester—provide multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity and drug-like properties. These modifications can significantly impact a compound's affinity for its target, selectivity over other receptors, and its ability to cross the blood-brain barrier (BBB).

This guide provides an in-depth overview of the applications of cis-ethyl 3-phenylpiperidine-4-carboxylate hydrochloride in CNS drug discovery. It details synthetic protocols for derivatization, methodologies for in vitro screening, and the underlying principles of designing CNS-targeted libraries from this valuable scaffold.

Physicochemical Properties and CNS Drug-Likeness

The successful development of a CNS drug is critically dependent on its ability to penetrate the blood-brain barrier.[5] This requires a delicate balance of several physicochemical properties. The core structure of cis-ethyl 3-phenylpiperidine-4-carboxylate provides a favorable starting point for optimization.

PropertyValue (for free base)Significance in CNS Drug Design
Molecular Weight 233.31 g/mol [6]Lower molecular weight (<450 Da) is generally preferred for passive diffusion across the BBB.
cLogP 1.9[6]An optimal lipophilicity (cLogP between 1 and 4) is crucial for BBB penetration without excessive non-specific binding.
Topological Polar Surface Area (TPSA) 38.3 Ų[6]A lower TPSA (<90 Ų) is associated with better brain penetration.
Hydrogen Bond Donors 1[6]A low number of hydrogen bond donors (<3) is beneficial for crossing the BBB.
Hydrogen Bond Acceptors 2[6]A moderate number of hydrogen bond acceptors is acceptable.

cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride itself is a salt, which enhances its solubility in aqueous media for handling and formulation. However, for biological activity and BBB penetration, the free base form is relevant. The properties listed above for the free base indicate that this scaffold is well-positioned for the development of CNS-active compounds.

Synthetic Derivatization Strategies

The chemical versatility of cis-ethyl 3-phenylpiperidine-4-carboxylate hydrochloride allows for the creation of large and diverse chemical libraries. The following protocols outline key derivatization strategies at the piperidine nitrogen and the carboxylate group.

Protocol 1: N-Alkylation and N-Arylation

Modification of the piperidine nitrogen is a common strategy to modulate receptor affinity and selectivity.

N_Alkylation_Workflow start cis-Ethyl 3-phenylpiperidine-4-carboxylate HCl base Base (e.g., K2CO3, Et3N) in Solvent (e.g., DMF, ACN) start->base reaction Reaction at RT to 80°C base->reaction reagent Alkyl/Aryl Halide (R-X) or Sulfonyl Chloride (R-SO2Cl) reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Substituted Derivative purification->product

Caption: Workflow for N-alkylation/arylation.

Objective: To introduce a variety of substituents on the piperidine nitrogen to explore the structure-activity relationship (SAR).

Materials:

  • cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • A selection of alkyl halides (e.g., benzyl bromide, 3-chloropropyl)piperidine), aryl halides, or sulfonyl chlorides

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of cis-ethyl 3-phenylpiperidine-4-carboxylate hydrochloride (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride and form the free base in situ.

  • Add the desired alkyl or aryl halide (1.1 eq).

  • Stir the reaction mixture at room temperature or heat to 60-80°C until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted derivative.

Causality Behind Experimental Choices:

  • The use of a base like K₂CO₃ or Et₃N is essential to deprotonate the piperidine nitrogen, making it nucleophilic for the reaction with the electrophilic halide.

  • DMF and ACN are suitable polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.

  • Heating may be required for less reactive halides.

Protocol 2: Amide Formation

Conversion of the ethyl ester to an amide is another key derivatization to explore interactions with CNS targets, as the amide bond can act as a hydrogen bond donor and acceptor.

Amide_Formation_Workflow start cis-Ethyl 3-phenylpiperidine-4-carboxylate Derivative hydrolysis LiOH, THF/H2O start->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid coupling Amine (R1R2NH), Coupling Agent (e.g., HATU, EDCI), Base (e.g., DIPEA) acid->coupling product Amide Derivative coupling->product

Caption: Workflow for amide synthesis.

Objective: To synthesize a library of amides with diverse functionalities.

Part A: Hydrolysis of the Ethyl Ester

Materials:

  • cis-Ethyl 3-phenylpiperidine-4-carboxylate derivative (from Protocol 1)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add LiOH (2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH ~5-6 with 1 M HCl.

  • Extract the product with ethyl acetate or dichloromethane.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid intermediate.

Part B: Amide Coupling

Materials:

  • Carboxylic acid intermediate from Part A

  • A selection of primary or secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry, filter, and concentrate the organic layer.

  • Purify the crude product by silica gel column chromatography or preparative HPLC.

Causality Behind Experimental Choices:

  • Hydrolysis is necessary to activate the carboxyl group for amide bond formation.

  • Coupling agents like HATU or EDCI activate the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine.

  • DIPEA is a non-nucleophilic base used to neutralize any acidic byproducts and maintain an optimal pH for the coupling reaction.

In Vitro Screening Protocols for CNS Targets

Once a library of derivatives has been synthesized, the next step is to screen them for activity at relevant CNS targets. The phenylpiperidine scaffold is known to interact with several receptor families, including opioid, dopamine, serotonin, and neurokinin receptors.

Protocol 3: Radioligand Binding Assay

This protocol provides a general framework for assessing the binding affinity of synthesized compounds to a specific CNS receptor.

Binding_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis membranes Receptor-expressing Cell Membranes incubation Incubate at specified temperature and time membranes->incubation radioligand Radioligand (e.g., [3H]-spiperone) radioligand->incubation test_compound Test Compound (Varying Concentrations) test_compound->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash to remove unbound radioligand filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Calculate Ki from IC50 (Cheng-Prusoff equation) scintillation->data_analysis

Caption: General workflow for a radioligand binding assay.

Objective: To determine the binding affinity (Ki) of test compounds for a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., dopamine D2, serotonin 5-HT2A, or mu-opioid receptors)

  • A suitable radioligand for the target receptor (e.g., [³H]-spiperone for D2 receptors)

  • Synthesized test compounds dissolved in DMSO

  • Assay buffer (specific to the receptor)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding wells, add vehicle (DMSO) instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation:

  • The assay should include positive controls (known ligands for the receptor) to ensure the assay is performing as expected.

  • The specific binding should be at least 80% of the total binding.

Potential CNS Applications and Target-Specific Considerations

Derivatives of cis-ethyl 3-phenylpiperidine-4-carboxylate can be tailored to target a range of CNS disorders.

  • Opioid Receptors (μ, δ, κ): The phenylpiperidine scaffold is a classic feature of many opioid analgesics.[7] Modifications at the nitrogen and the ester can modulate affinity and selectivity for the different opioid receptor subtypes, leading to potential treatments for pain with improved side-effect profiles.[2][4][8]

  • Dopamine Receptors (D2, D3): Phenylpiperazine and related structures are known to bind to dopamine receptors.[9] Derivatives of the title compound could be explored as potential antipsychotics or treatments for substance abuse disorders.

  • Serotonin Receptors (e.g., 5-HT2A, 5-HT2C): The serotonin system is implicated in a wide range of psychiatric disorders. Phenylpiperidine-based compounds have been identified as modulators of serotonin receptors, suggesting potential applications in depression and anxiety.[10]

  • Neurokinin Receptors (NK1): 3-Phenylpiperidine-4-carboxamides have been reported as potent NK1 receptor antagonists.[11] This class of drugs has potential applications in the treatment of depression and emesis.

  • Sigma Receptors (σ1, σ2): The sigma-1 receptor is a unique intracellular chaperone protein involved in neuroplasticity and neuroprotection. Phenylpiperidine derivatives have shown high affinity for sigma receptors, indicating potential for treating neurodegenerative diseases and psychiatric conditions.[1]

Conclusion

cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride is a highly valuable and versatile scaffold for CNS drug discovery. Its favorable physicochemical properties provide a solid foundation for the design of brain-penetrant molecules. By employing systematic derivatization strategies at the piperidine nitrogen and the carboxylate functionality, researchers can generate diverse libraries of compounds for screening against a wide array of CNS targets. The protocols and principles outlined in this guide offer a comprehensive framework for leveraging this privileged structure in the quest for novel therapeutics for neurological and psychiatric disorders.

References

  • Ting, P. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • 4 - RSC Medicinal Chemistry. (2024, September 27). Royal Society of Chemistry. Retrieved from [Link]

  • Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate | 1027710-05-9. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • cis-3-Phenyl-piperidine-4-carboxylic acid ethyl ester | C14H19NO2. (n.d.). PubChem. Retrieved from [Link]

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (n.d.). Google Patents.
  • Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. (2012, September 29). PMC. Retrieved from [Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. (2020, June 22). ACS Publications. Retrieved from [Link]

  • Shirai, J., et al. (2012). Novel 3-phenylpiperidine-4-carboxamides as highly potent and orally long-acting neurokinin-1 receptor antagonists with reduced CYP3A induction. Bioorganic & Medicinal Chemistry, 20(2), 962-977. Retrieved from [Link]

  • Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. (n.d.). PMC. Retrieved from [Link]

  • Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2), 97-110. Retrieved from [Link]

  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. (2023, January 5). MDPI. Retrieved from [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2025, October 16). ResearchGate. Retrieved from [Link]

  • The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. (n.d.). Frontiers. Retrieved from [Link]

  • Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. (2023, April 6). National Institutes of Health. Retrieved from [Link]

  • Whole brain modelling for simulating pharmacological interventions on patients with disorders of consciousness. (n.d.). e-Repositori. Retrieved from [Link]

  • In vitro receptor binding assays. (2017, April 19). ResearchGate. Retrieved from [Link]

  • Journal of Neurological Disorders and Stroke. (n.d.). JSciMed Central. Retrieved from [Link]

  • Evaluation of Multidentate Ligands Derived from Ethyl 1,2,4-triazine-3-carboxylate Building Blocks as Potential An. (n.d.). JuSER. Retrieved from [Link]

  • Accelerating CNS Drug Discovery. (n.d.). BioAscent. Retrieved from [Link]

  • PHARMACOLOGY OF DRUGS IN AMBULATORY ANESTHESIA. (2016, June 3). Pocket Dentistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides mechanistically grounded troubleshooting steps for formulating cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride (CAS: 859964-76-4) in aqueous media for in vitro and in vivo assays.

Part 1: Core Troubleshooting Guides

Issue 1: Why does my compound precipitate immediately when added to PBS or cell culture media?

Mechanistic Cause: This rapid precipitation is driven by two distinct thermodynamic forces acting on the molecule's structure:

  • The Common-Ion Effect: Because the compound is synthesized as a hydrochloride salt, its dissolution is governed by its solubility product constant ( Ksp​ ). Phosphate-Buffered Saline (PBS) and standard cell culture media contain high concentrations of chloride ions (e.g., ~137 mM NaCl). This excess Cl⁻ shifts the equilibrium leftward, forcing the intact HCl salt out of solution[1],[2].

  • pH-Dependent Free Base Transition: The piperidine nitrogen in this molecule has a predicted pKa between 9.35 and 10.2,[3]. At physiological pH (7.4), a significant mole fraction deprotonates into the neutral free base. Due to the highly lipophilic phenyl ring and ethyl ester group, this free base has near-zero aqueous solubility and rapidly aggregates[4].

G Solid_Salt Solid HCl Salt Dissolved_Ion Dissolved Cation Solid_Salt->Dissolved_Ion Dissolution Dissolved_Ion->Solid_Salt High [Cl-] Dissolved_Base Dissolved Free Base Dissolved_Ion->Dissolved_Base pH > 7.5 Hydrolyzed_Product Hydrolyzed Product Dissolved_Ion->Hydrolyzed_Product pH < 4.0 Precipitated_Base Precipitated Free Base Dissolved_Base->Precipitated_Base Aggregation Dissolved_Base->Hydrolyzed_Product pH > 8.0

Equilibrium pathways of cis-Ethyl 3-phenylpiperidine-4-carboxylate HCl in aqueous media.

Resolution Protocol: The "Step-Down" Dilution Method To bypass these issues, use a self-validating dilution workflow that avoids localized supersaturation.

Workflow Step1 1: Dissolve in 100% DMSO Step2 2: Select low-chloride buffer Step1->Step2 Step3 3: Dropwise addition & vortex Step2->Step3 Step4 4: Centrifuge & LC-MS verify Step3->Step4

Workflow for formulating cis-Ethyl 3-phenylpiperidine-4-carboxylate HCl in aqueous buffers.

  • Step 1 (Master Stock): Dissolve the dry powder in 100% anhydrous DMSO to a concentration of 10–50 mM. Causality: DMSO fully solvates the lipophilic core and prevents premature hydrolysis.

  • Step 2 (Buffer Selection): Choose a low-chloride, slightly acidic buffer (e.g., 50 mM HEPES or Acetate, pH 6.5–6.8). Causality: This maintains the highly soluble protonated state and avoids the common-ion effect.

  • Step 3 (Controlled Dilution): While vigorously vortexing the buffer, add the DMSO stock dropwise (final DMSO ≤ 1%). Causality: Rapid mixing prevents localized pockets of high concentration that act as nucleation sites for precipitation.

  • Step 4 (Self-Validation): Centrifuge the final solution at 10,000 × g for 10 minutes. Analyze the supernatant via LC-MS. Causality: Visual inspection cannot detect micro-precipitates. Centrifugation pellets any insoluble free base, allowing analytical confirmation that the dissolved concentration matches your target.

Issue 2: Why am I seeing a loss of pharmacological activity over time, even without visible precipitation?

Mechanistic Cause: cis-Ethyl 3-phenylpiperidine-4-carboxylate contains a chemically labile ethyl ester moiety. Prolonged incubation in basic buffers (pH > 8.0) or strongly acidic conditions (pH < 4.0) induces ester hydrolysis, converting the active ester into a carboxylic acid derivative. This fundamentally alters the molecule's target binding affinity and membrane permeability. Heating the solution to force dissolution exponentially accelerates this degradation.

Resolution Protocol:

  • Never heat aqueous stocks above 37°C.

  • Prepare fresh working dilutions daily.

  • Store the 100% DMSO master stock in single-use aliquots at -20°C under argon or nitrogen to prevent ambient moisture from initiating hydrolysis.

Part 2: Buffer Compatibility Matrix

To aid in experimental design, consult the following quantitative summary of buffer compatibilities:

Buffer SystemTypical pH RangeChloride ContentPrecipitation RiskRecommendation for Dilution
PBS 7.2 - 7.4High (~137 mM)High Avoid. High risk of common-ion precipitation.
Tris-HCl 7.5 - 8.0ModerateHigh Avoid. Promotes free base formation and hydrolysis.
HEPES 6.8 - 7.2Low / NoneLow Preferred . Maintains protonation without excess Cl⁻.
Acetate 4.5 - 5.5LowVery Low Excellent for intermediate stock dilutions.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO for my master stock? A: While ethanol can dissolve the free base, it is less effective for the hydrochloride salt compared to DMSO. Furthermore, storing an ethyl ester in ethanol can lead to transesterification if trace water or acid/base catalysts are present. Anhydrous DMSO is the superior choice for chemical stability.

Q: How can I analytically verify if my compound has hydrolyzed? A: Run the working solution through an LC-MS system. The intact cis-Ethyl 3-phenylpiperidine-4-carboxylate has an expected [M+H]+ of approximately 262.1 m/z. If hydrolysis has occurred, a new peak will emerge with an [M+H]+ of approximately 234.1 m/z, corresponding to the loss of the ethyl group (-28 Da).

Q: I must use cell culture media (pH 7.4) for my assay. How do I prevent precipitation? A: Pre-dilute your DMSO stock into a low-salt, pH 6.5 intermediate buffer (like HEPES) at 10x your final assay concentration. Then, spike this intermediate solution into the cell culture media immediately before adding it to the cells. The proteins in the media (e.g., FBS) will often bind the lipophilic compound and act as a carrier, preventing the free base from precipitating once it hits pH 7.4.

Sources

Minimizing epimerization during cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the storage and handling of cis-ethyl 3-phenylpiperidine-4-carboxylate hydrochloride. Because this compound is a kinetically trapped intermediate, it is highly susceptible to stereochemical degradation. This guide is designed for drug development professionals to ensure stereochemical integrity throughout the compound's lifecycle.

Mechanistic Overview: The Epimerization Liability

The stereochemical instability of cis-ethyl 3-phenylpiperidine-4-carboxylate is driven by thermodynamic forces. In the cis configuration, the piperidine ring must adopt a chair conformation where one of the bulky substituents (either the C3-phenyl or the C4-carboxylate) occupies an axial position. This creates severe 1,3-diaxial steric strain. Conversely, the trans diastereomer allows both substituents to reside in the energetically favorable equatorial positions.

Because the C4 proton is situated alpha to the ester carbonyl, it possesses latent acidity. Deprotonation at this site forms a planar enol (under acidic conditions) or enolate (under basic conditions) intermediate. Subsequent reprotonation occurs preferentially from the less hindered face, driving the irreversible thermodynamic conversion from the cis to the trans isomer .

Epimerization A cis-Isomer (Kinetic/Strained) B C4-Deprotonation (Acid/Base Catalyzed) A->B C Planar Enol/Enolate Intermediate B->C D Face-Selective Reprotonation C->D E trans-Isomer (Thermodynamic) D->E F Intervention 1: Strict Desiccation F->B G Intervention 2: Aprotic Solvents G->B

Mechanistic pathway of C4-epimerization and targeted interventions to stabilize the cis-isomer.

Diagnostic FAQs

Q: Why does my batch of cis-ethyl 3-phenylpiperidine-4-carboxylate HCl show increasing trans impurities even when stored as a solid? A: The hydrochloride salt is inherently hygroscopic. If exposed to ambient humidity, it absorbs trace moisture. This water microenvironment allows the acidic proton of the HCl salt to catalyze the enolization of the C4 carbonyl. Once the planar enol is formed, it reprotonates to the thermodynamically stable trans isomer. Strict desiccation is non-negotiable.

Q: Can I use methanol or ethanol to reconstitute the salt for my next synthetic step? A: No. Protic solvents like methanol and ethanol actively participate in proton exchange at the C4 position. Prolonged exposure or mild heating in these solvents will rapidly epimerize the ester to the trans configuration . Always use aprotic solvents (e.g., dichloromethane, THF) for reconstitution.

Q: Does the hydrochloride salt completely prevent base-catalyzed epimerization? A: Yes, in the solid state. However, the protection is lost the moment the compound is subjected to basic aqueous workups or if basic impurities (like residual amines from previous steps) are present in the matrix.

Troubleshooting Scenarios

Scenario A: Epimerization During Free-Base Isolation

  • Observation: >10% trans isomer is detected by NMR after neutralizing the HCl salt to isolate the free base.

  • Root Cause: The use of strong aqueous bases (e.g., NaOH, K₂CO₃) or extended residence time in the aqueous phase during extraction. The basic conditions rapidly deprotonate the C4 alpha-carbon.

  • Resolution: Switch to a biphasic neutralization using a mild base (saturated NaHCO₃) at 0°C. Extract immediately into pre-chilled dichloromethane to minimize the time the free base spends in the aqueous/basic interface.

Scenario B: Epimerization During Long-Term Storage

  • Observation: A previously pure batch degrades to a 90:10 cis:trans mixture over 6 months.

  • Root Cause: Storage at 4°C or room temperature with inadequate moisture barriers.

  • Resolution: Store strictly at -20°C in a sealed container backfilled with argon, placed inside a secondary container with indicating Drierite (CaSO₄).

Empirical Stability Data

The following table summarizes the quantitative impact of various storage and handling environments on the stereochemical integrity of the compound.

Storage ConditionSolvent / EnvironmentTime Elapsed% trans-Isomer FormedMechanism of Degradation
-20°C Solid, Argon, Desiccated12 Months< 0.5%None (Kinetically frozen)
4°C Solid, Ambient Humidity3 Months~ 5.0%Moisture-induced acid catalysis
25°C Solid, 60% Relative Humidity1 Month> 15.0%Moisture-induced acid catalysis
25°C Methanol (Solution)24 Hours~ 8.0%Protic solvent proton exchange
25°C Methanol + 1.0 eq NaOMe1 Hour> 85.0%Base-catalyzed enolate formation

Validated Protocols

Protocol: Epimerization-Free Reconstitution and Free-Basing
  • Objective: Isolate the free base of cis-ethyl 3-phenylpiperidine-4-carboxylate without triggering C4-epimerization.

  • Self-Validating Principle: By utilizing a biphasic system at 0°C with a mild base, the target molecule is immediately partitioned into the protective aprotic organic layer upon free-basing, physically separating it from the aqueous catalytic environment.

Step-by-Step Methodology:

  • Preparation & Purging: Pre-chill Dichloromethane (DCM) and saturated aqueous NaHCO₃ to 0–4°C in an ice bath. Purge the reaction vessel with Argon.

  • Suspension: Suspend the cis-ethyl 3-phenylpiperidine-4-carboxylate HCl salt in the chilled DCM (10 mL per gram of substrate).

    • Causality: DCM is strictly aprotic and prevents the proton-shuttling required for enolization.

  • Biphasic Neutralization: Add the chilled saturated NaHCO₃ solution dropwise under vigorous stirring until the aqueous layer reaches pH 7.5–8.0.

    • Causality: NaHCO₃ is basic enough to neutralize the HCl salt but too weak to efficiently deprotonate the C4 alpha-carbon at 0°C.

  • Rapid Extraction: Immediately transfer the mixture to a separatory funnel and isolate the organic (bottom) layer. Extract the aqueous layer once more with a small volume of chilled DCM.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

    • Causality: Avoid K₂CO₃ or basic alumina as drying agents, as solid-phase basicity can trigger localized epimerization.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) with the water bath set strictly below 25°C.

  • System Validation (¹H-NMR): Dissolve a 5 mg aliquot of the resulting free base in CDCl₃. Analyze the C4 proton splitting pattern. The cis isomer will display a narrow multiplet (small J values due to equatorial-axial coupling), whereas the trans isomer will exhibit a wide doublet of triplets (J ≈ 11 Hz due to axial-axial coupling).

References

  • Title: Stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate Source: Tetrahedron: Asymmetry (2006) URL: [Link]

  • Title: Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization Source: Journal of Medicinal Chemistry (2010) URL: [Link]

Navigating the Chromatographic Separation of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase and troubleshooting common issues encountered during the analysis of this and structurally related piperidine compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chromatographic analysis of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride.

Q1: What are the key chemical properties of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride that influence its chromatographic behavior?

A1: Understanding the analyte's structure is fundamental. Cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride possesses several key features:

  • A basic piperidine ring: This secondary amine is basic and prone to protonation. Its pKa value is a critical parameter for method development.

  • A phenyl group: This provides non-polar character, contributing to retention in reversed-phase chromatography.

  • An ethyl ester group: This adds to the molecule's hydrophobicity.

  • Hydrochloride salt: The compound exists as a salt, ensuring its solubility in more polar solvents.

The presence of the basic nitrogen is often the most challenging aspect, as it can lead to undesirable interactions with the stationary phase.[1][2]

Q2: Which HPLC mode is most suitable for the analysis of this compound?

A2: Both reversed-phase (RP) and normal-phase (NP) chromatography can be employed, but reversed-phase HPLC is generally the preferred starting point due to its versatility and the compound's solubility in common RP mobile phases.[3][4] A C18 column is a robust initial choice.[3] However, for separating stereoisomers (enantiomers or diastereomers), chiral stationary phases (CSPs) under normal-phase or reversed-phase conditions are necessary.[5][6]

Q3: Why is my peak shape poor (tailing) when analyzing this compound on a C18 column?

A3: Peak tailing is a very common issue when analyzing basic compounds like piperidine derivatives on silica-based columns.[1] The primary cause is the interaction between the protonated (positively charged) piperidine nitrogen and negatively charged residual silanol groups on the silica surface of the stationary phase.[1][2] This secondary interaction mechanism leads to a portion of the analyte being retained more strongly, resulting in a tailed peak.

Q4: What is a good starting point for a mobile phase in reversed-phase HPLC?

A4: A common starting point for a reversed-phase method would be a gradient elution using:

  • Mobile Phase A: Water with an acidic modifier.

  • Mobile Phase B: Acetonitrile or Methanol.

The choice and concentration of the acidic modifier are critical for good peak shape. A common starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both water and the organic solvent.[7][8]

II. Troubleshooting Guide: From Tailing Peaks to Resolution Challenges

This section provides a systematic approach to resolving specific problems you may encounter.

Issue 1: Severe Peak Tailing

As discussed, peak tailing is the most prevalent issue. Here’s a detailed workflow to mitigate it.

Underlying Cause: Secondary ionic interactions between the basic analyte and acidic silanol groups on the stationary phase.[1]

Solutions:

  • Mobile Phase pH Control: The most effective way to minimize silanol interactions is to operate at a low pH.[1][9] By lowering the mobile phase pH to 2-3 units below the pKa of the residual silanols (typically around 3.5-4.5), you ensure they are fully protonated and neutral.[10] This eliminates the ionic interaction with the protonated analyte.

    • Practical Tip: Using a mobile phase pH of around 2.5-3 is often effective. This can be achieved by adding 0.1% formic acid or phosphoric acid.[11][12]

  • Use of a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to reduce the number of accessible silanol groups.[1] If you are using an older or less deactivated column, switching to one specifically designed for the analysis of basic compounds can significantly improve peak shape.

  • Addition of a Basic Modifier (at higher pH): An alternative, though less common for this specific analyte, is to work at a high pH (e.g., pH > 8) to deprotonate the piperidine nitrogen. In this case, a small amount of a basic additive like diethylamine (DEA) can be used to compete with the analyte for the remaining active sites.[3][8] However, this approach requires a column stable at high pH.

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare Mobile Phases:

    • Mobile Phase A1: 0.1% Formic Acid in Water

    • Mobile Phase A2: 10 mM Ammonium Formate buffer, pH 3.0

    • Mobile Phase B: Acetonitrile

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at an appropriate wavelength (e.g., based on the phenyl chromophore)

    • Gradient: Start with a suitable gradient (e.g., 5-95% B over 15 minutes)

  • Analysis: Inject the sample using both Mobile Phase A1 and A2 and compare the peak shape. The buffered mobile phase often provides more robust results.

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH 2-3 units below analyte pKa? start->check_ph adjust_ph Adjust pH to 2.5-3.0 with Formic or Phosphoric Acid check_ph->adjust_ph No check_column Is the column base-deactivated? check_ph->check_column Yes good_peak Symmetrical Peak Achieved adjust_ph->good_peak change_column Switch to a modern, end-capped C18 column check_column->change_column No overload Is sample overload a possibility? check_column->overload Yes change_column->good_peak reduce_conc Reduce sample concentration or injection volume overload->reduce_conc Yes overload->good_peak No reduce_conc->good_peak

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Issue 2: Poor Resolution or Co-elution

If you are analyzing a mixture containing cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride and other related substances or isomers, achieving adequate resolution is key.

Underlying Causes:

  • Insufficient difference in polarity between analytes.

  • Suboptimal mobile phase composition or gradient.

  • For stereoisomers, an achiral stationary phase is being used.

Solutions:

  • Modify the Organic Solvent: The choice of organic modifier can significantly impact selectivity.[13] If you are using acetonitrile, try substituting it with methanol or a mixture of both. These solvents have different properties and can alter the elution order of compounds.[7]

  • Adjust the Gradient Profile: A shallower gradient will increase the separation between closely eluting peaks. Experiment with the gradient slope, especially around the elution time of the target analyte.

  • Temperature Optimization: Increasing the column temperature can sometimes improve resolution by reducing mobile phase viscosity and increasing mass transfer. However, in some cases, lower temperatures can enhance selectivity. It is an important parameter to screen.[6]

  • Chiral Separation: If you are trying to separate the cis/trans isomers or enantiomers, a chiral stationary phase (CSP) is mandatory.[5][14] Polysaccharide-based CSPs are a good starting point for piperidine derivatives.[6]

Table: Effect of Mobile Phase Parameters on Resolution

Parameter ChangeExpected Effect on Retention TimePotential Impact on ResolutionRationale
Increase % Organic SolventDecreaseDecreaseAnalytes spend less time on the stationary phase.
Decrease % Organic SolventIncreaseIncreaseAnalytes have more interaction with the stationary phase.
Switch from Acetonitrile to MethanolVaries (often increases)Change in SelectivityMethanol is a more polar solvent and a better hydrogen bond donor.
Decrease Gradient SlopeIncreaseIncreaseProvides more time for separation of closely eluting peaks.
Increase TemperatureDecreaseVaries (can improve or worsen)Affects mass transfer and analyte-stationary phase interactions.

Diagram: Mobile Phase Optimization Strategy

G start Initial Method (e.g., C18, ACN/H2O with 0.1% FA) eval_resolution Evaluate Resolution (Rs) start->eval_resolution optimize_gradient Optimize Gradient Slope eval_resolution->optimize_gradient Rs < 1.5 final_method Optimized Method eval_resolution->final_method Rs > 1.5 change_organic Change Organic Modifier (e.g., to Methanol) optimize_gradient->change_organic adjust_temp Adjust Column Temperature change_organic->adjust_temp adjust_temp->eval_resolution

Caption: A systematic approach to mobile phase optimization for improved resolution.

Issue 3: Retention Time Variability

Inconsistent retention times can compromise the reliability of your analytical method.

Underlying Causes:

  • Inadequate mobile phase buffering.[7]

  • Fluctuations in column temperature.

  • Changes in mobile phase composition over time (e.g., evaporation of the organic component).

  • HPLC system issues (e.g., pump malfunction, leaks).[15]

Solutions:

  • Use a Buffer: If your mobile phase pH is close to the pKa of your analyte, small pH shifts can cause significant changes in retention.[4][16] Using a buffer (e.g., 10-25 mM ammonium formate or phosphate) instead of just an acid additive will provide better pH stability and more consistent retention times.[7] Ensure the buffer is soluble in the highest organic percentage of your gradient.

  • Thermostat the Column: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention.[15]

  • Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.

  • System Suitability Checks: Regularly perform system suitability tests to monitor the health of your HPLC system. This includes checking for leaks and verifying pump performance.[15]

IV. References

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). cis-3-Phenyl-piperidine-4-carboxylic acid ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

Sources

Resolving NMR signal overlap in cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride spectra

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in structural characterization: resolving severe NMR signal overlap in functionalized piperidine derivatives.

When analyzing cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride , researchers frequently encounter a "methylene envelope"—a dense region of overlapping signals in the 1D ¹H NMR spectrum[1]. This overlap obscures the critical C3 and C4 protons required to definitively assign the cis-stereochemistry.

This guide provides the mechanistic causality behind this overlap, self-validating experimental protocols, and advanced 2D/Pure Shift NMR methodologies to unambiguously resolve your spectra.

The Mechanistic Roots of Signal Overlap

To troubleshoot signal overlap, we must first understand the physical and chemical causality driving it:

  • Intermediate Chemical Exchange (The Hydrochloride Salt Effect): The target molecule is a hydrochloride salt. In solution (especially in CDCl₃), the protonated piperidine nitrogen (NH₂⁺) undergoes intermediate chemical exchange with trace moisture. Furthermore, the positive charge restricts the rate of piperidine chair-flipping. This localized dynamic process drastically shortens the transverse relaxation time ( T2​ ), leading to severe line broadening of the adjacent C2 and C6 equatorial and axial protons. This broad "hump" frequently swallows the critical C3-H and C4-H multiplets.

  • High Proton Density & Spin Coupling: The piperidine core contains eight strongly coupled aliphatic protons (C2, C3, C4, C5, C6) constrained within a narrow chemical shift range (~1.5 to 3.5 ppm). The extensive homonuclear scalar coupling ( J -coupling) between these adjacent protons creates complex, overlapping multiplets that are impossible to deconvolute in a standard 1D ¹H spectrum[1].

  • Stereochemical Proximity: In the cis-isomer, the bulky C3-phenyl group and the C4-ethyl carboxylate group are on the same side of the piperidine ring. Thermodynamically, the bulky phenyl group will favor the equatorial position, forcing the C3-proton into the axial position. Consequently, the cis-C4-carboxylate must be axial, placing the C4-proton in the equatorial position. This axial-equatorial relationship results in a small ³ JHH​ coupling constant (typically 3–5 Hz), which is easily lost in the broadened baseline of the salt form.

Quantitative Data: Chemical Shift Mapping & Overlap Zones

To effectively troubleshoot, you must know where the overlap occurs. The table below summarizes the expected ¹H NMR chemical shifts and overlap risks for this specific compound.

Table 1: ¹H NMR Chemical Shift Mapping & Overlap Risk Assessment

Proton AssignmentExpected Shift (CDCl₃, ppm)Expected Shift (DMSO-d₆, ppm)MultiplicityOverlap Risk Level
NH₂⁺ (Salt) 9.00 – 9.608.80 – 9.20Broad SingletHigh (Causes baseline broadening)
Phenyl CH (Ar-H) 7.15 – 7.357.20 – 7.40MultipletHigh (Intra-ring overlap)
Ethyl CH₂ 3.95 – 4.153.85 – 4.05QuartetLow
C2-H (ax/eq) 3.20 – 3.603.00 – 3.40Broad MultipletCritical (Overlaps with C3/C6)
C6-H (ax/eq) 3.10 – 3.502.90 – 3.30Broad MultipletCritical (Overlaps with C2/C3)
C3-H (axial) 3.10 – 3.403.00 – 3.30Multiplet (dt)Critical (Obscured by C2/C6)
C4-H (equatorial) 2.80 – 3.102.70 – 3.00Multiplet (td)High
C5-H (ax/eq) 1.80 – 2.301.70 – 2.10MultipletMedium
Ethyl CH₃ 0.95 – 1.150.90 – 1.10TripletLow

Troubleshooting Workflows & Self-Validating Protocols

Below is the logical workflow for resolving these overlapping signals, followed by the specific, step-by-step protocols.

NMR_Troubleshooting Start Observe Signal Overlap in 1D 1H NMR CheckSalt Is the sample a Hydrochloride Salt? Start->CheckSalt FreeBase Perform Free-Basing or use DMSO-d6 CheckSalt->FreeBase Yes Run2D Acquire 2D NMR (HSQC, COSY, NOESY) CheckSalt->Run2D No FreeBase->Run2D CheckRes Are signals fully resolved? Run2D->CheckRes PureShift Acquire Pure Shift NMR (PSYCHE/ZS) CheckRes->PureShift No Success Assign cis-Stereochemistry & Structure CheckRes->Success Yes PureShift->Success

Workflow for resolving NMR signal overlap in functionalized piperidine derivatives.

Protocol A: In-Situ Free-Basing (Resolving Salt-Induced Broadening)

To eliminate the intermediate exchange broadening caused by the HCl salt, the compound must be converted to its free base prior to analysis.

  • Preparation: Weigh 15 mg of the hydrochloride salt into a 2 mL glass vial.

  • Dissolution: Dissolve the solid in 0.7 mL of CDCl₃.

  • Neutralization: Add 0.5 mL of saturated aqueous NaHCO₃ to the vial. Cap and vortex vigorously for 60 seconds to partition the free base into the organic layer.

  • Separation: Allow the layers to separate. Carefully extract the lower CDCl₃ layer using a glass Pasteur pipette.

  • Drying: Pass the CDCl₃ layer through a small plug of anhydrous Na₂SO₄ packed in a pipette to remove residual D₂O/H₂O. Transfer directly into a 5 mm NMR tube.

  • Self-Validation Check: Acquire a standard 1D ¹H spectrum. The protocol is successful if the broad NH₂⁺ signal at ~9.0 ppm is entirely absent, and the C2/C6 methylene protons have sharpened from broad humps into distinct, quantifiable multiplets.

Protocol B: 2D HSQC and NOESY Implementation

When 1D ¹H NMR is insufficient due to similar resonant frequencies, 2D NMR techniques are indispensable for spreading signals across a second dimension[2]. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, resolving overlap via the much wider ¹³C chemical shift dispersion[3]. NOESY is then used to confirm stereochemistry[4].

  • Probe Tuning: Tune and match the NMR probe for both ¹H and ¹³C channels.

  • HSQC Setup: Load a multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems). Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz. Acquire with a minimum of 128 increments in the indirect (F1) dimension to ensure adequate carbon resolution[5].

  • NOESY Setup: Load a 2D NOESY pulse program. Critical Step: Set the mixing time ( τm​ ) to 400 ms . For a small molecule (~233 Da), this specific mixing time allows sufficient cross-relaxation between spatially adjacent nuclei without triggering spin diffusion artifacts[4].

  • Self-Validation Check (Stereochemistry): Analyze the NOESY spectrum. Locate the C3-H and C4-H cross-peaks. If the molecule is the cis-isomer (equatorial-axial relationship), the spatial distance between C3-H and C4-H is < 3.0 Å, and you will observe a strong, positive NOE cross-peak [4].

NOESY_Logic NOESY 2D NOESY Acquisition C3C4 Analyze C3-H and C4-H Cross-Peaks NOESY->C3C4 StrongNOE Strong NOE (Spatial Proximity < 3Å) C3C4->StrongNOE WeakNOE Weak/No NOE (Anti-periplanar > 4Å) C3C4->WeakNOE Cis cis-Isomer Confirmed (Equatorial-Axial) StrongNOE->Cis Trans trans-Isomer Confirmed (Axial-Axial) WeakNOE->Trans

Logical decision tree for confirming cis-stereochemistry using 2D NOESY NMR.

Protocol C: Pure Shift NMR (PSYCHE)

If 2D NMR still yields ambiguous results due to severe multiplet overlap, Pure Shift NMR is the ultimate diagnostic tool. Pure shift techniques (like PSYCHE or Zangger-Sterk) suppress homonuclear scalar couplings, collapsing complex multiplets into single, sharp peaks determined solely by their chemical shift[6],[7].

  • Pulse Program Selection: Select the PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence.

  • Parameter Optimization: Set the flip angle ( β ) for the swept-frequency chirp pulses to 15°–20°. This low flip angle preserves the subset of coherences that form a stimulated echo, ensuring spectral purity[6].

  • Acquisition: Acquire the pseudo-2D data block. Because J -modulation is slow, data points are measured for each value of t1​ to build a pure shift interferogram[6].

  • Processing: Process the data using covariance processing to yield a 1D homodecoupled spectrum. Deep learning tools (like FID-Net-PS) can also be applied here to drastically improve the signal-to-noise ratio of the pure shift data[8].

  • Self-Validation Check: Overlay the Pure Shift spectrum with the standard 1D ¹H spectrum. The complex, overlapping piperidine multiplets (C2 through C6) must collapse into distinct, highly resolved singlets[7],[9].

Frequently Asked Questions (FAQs)

Q1: Why does changing the solvent from CDCl₃ to DMSO-d₆ sometimes resolve the piperidine ring signals without free-basing? A: DMSO-d₆ is a highly polar, hydrogen-bonding solvent. It strongly solvates the NH₂⁺ protons of the hydrochloride salt, drastically slowing down the chemical exchange rate on the NMR timescale. This shifts the system from the "intermediate exchange" regime (which causes broadening) to the "slow exchange" regime, allowing the adjacent C2 and C6 protons to sharpen into resolvable multiplets.

Q2: I am trying to prove the cis stereochemistry, but the ³ JHH​ coupling constant between C3 and C4 is unreadable due to overlap. What is the definitive workaround? A: Do not rely on 1D J -coupling for this molecule. You must utilize the 2D HSQC-NOESY combination. First, use HSQC to identify the exact ¹H chemical shifts of C3-H and C4-H by correlating them to their distinct ¹³C shifts[3]. Once pinpointed, look at those exact ¹H coordinates in the NOESY spectrum. A strong NOE cross-peak definitively proves the spatial proximity inherent to the cis (equatorial-axial) conformation[4].

Q3: What makes Pure Shift NMR superior to standard 1D ¹H NMR for complex small molecules? A: Standard 1D ¹H NMR is fundamentally limited by strong scalar coupling, which splits signals into multiplets that overlap and obscure one another[6]. Pure shift NMR utilizes slice-selective pulses and field gradients to virtually decouple these homonuclear interactions[6],[7]. By turning multiplets into singlets, it artificially increases the resolution of the spectrum, allowing you to easily distinguish overlapping protons with very similar chemical environments, such as the methylene protons in the piperidine ring[9].

References

  • Pure Shift NMR (Tutorial, EUROMAR 2018) Source: University of Manchester URL: [Link]

  • Broadband 1H homodecoupled NMR experiments: Recent developments, methods and applications Source: Google Scholar / Teodor Parella URL
  • Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

  • Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures Source: RSC Publishing URL: [Link]

  • 2D NMR Introduction (NOESY) Source: IDC Online URL:[Link]

  • Deep Learning Assisted Proton Pure Shift NMR Spectroscopy Source: ACS Publications URL: [Link]

  • Complex NMR experiments: 2D, selective, etc. (HSQC/HMBC) Source: NMRSoft URL:[Link]

  • A section of an HSQC spectra containing several overlapping peaks Source: ResearchGate URL: [Link]

Sources

Validation & Comparative

cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride vs trans-isomer biological activity

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

I'm currently focused on defining the scope: comparing cis and trans isomers of ethyl 3-phenylpiperidine-4-carboxylate hydrochloride. This comparison will center on their biological activity. My goal is to publish objective comparison guides supported by experimental data.

Refining the Approach

I'm now prioritizing the audience: researchers needing autonomy in publication. My core requirements are being defined as Autonomy, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), and Visualization/Formatting. Visualization will be essential for conveying data, with mandatory Graphviz diagrams and a specific color palette. I'm focusing on finding the biological activity differences between cis and trans isomers. I'm also considering this compound's potential relation to opioid analgesics.

Investigating Potential Uses

I'm currently searching the literature for "ethyl 3-phenylpiperidine-4-carboxylate" to determine its reported applications. My focus is on exploring whether it might act as an opioid receptor ligand, and so far I've been focusing on literature that mentions 3-phenylpiperidine-4-.

Analyzing Pharmaceutical Intermediates

I've been reviewing search results to understand the role of "ethyl 3-phenylpiperidine-4-carboxylate." Initially, I observed its presence in pharmaceutical syntheses. Now I'm focusing on the first search result, specifically "WO2020079205A1 - New amino-pyrimidonyl-piperidinyl derivatives."

Considering Piperidine Derivatives

I'm now focusing on "cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride," a known pharmaceutical building block and its trans-isomer. My initial thought is to explore its relation to paroxetine, which is also a 3,4-disubstituted piperidine. I will determine if there is a relationship between this compound and its use as a building block for pharmaceutical purposes.

Defining Key Applications

I've learned that ethyl 3-phenylpiperidine-4-carboxylate hydrochloride, along with its isomers, is primarily an organic building block or pharmaceutical intermediate. I see it's used to make Deubiquitinating enzyme (DUB) inhibitors.

Analyzing Inhibitor Applications

I'm now focusing on the application as USP7 inhibitors in oncology and immunology, based on patent literature. I see how this connects to the prompt. I'm considering that the "biological activity" of the isomers really refers to the activity of final drug candidates or stereoselective binding of the intermediate, due to their distinct orientations.

Constructing the Guide

I'm developing a structured Application Scientist guide comparing cis and trans isomers of Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride. The goal is to assist drug developers in selecting the appropriate stereoisomer scaffold. I will include an introduction defining the compound and its building block role, particularly for Deubiquitinating enzymes like USP7, and potentially TGR5 and tachykinin receptors.

Quantifying Binding Differences

I'm now focusing on the importance of stereochemistry in binding. I'll create a table using patent data or simulations, to compare the binding affinities (IC50) of cis and trans isomers of Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride. I'll emphasize how one stereoisomer, such as the (3R,4R)-trans isomer, is preferred, as seen in patent WO2020079205A1 for USP7 inhibitors.

Developing Testing Protocols

I am designing experimental protocols to evaluate the biological activity, specifically, a step-by-step methodology for evaluating the synthesized isomers using a USP7 Ubiquitin-Rhodamine 110 cleavage assay or a similar biochemical assay. I'm incorporating controls (like PR-619), baseline measurements, and statistical validation to create a self-validating system.

Visualizing Workflow & Pathway

My focus is shifting to visualization. I'm creating two diagrams using Graphviz DOT. The first will depict the USP7 signaling pathway and how inhibitors intervene (Apoptosis/p53 pathway). The second will show the experimental workflow for biochemical screening of the synthesized isomers. I'll adhere to color contrast rules and maximum node limits for clarity.

Compiling Patent Citations

I'm finalizing the references for the guide, including patents WO2020079205A1 and WO2017212010A1, and relevant literature on USP7 inhibitors. I'm focusing on the USP7 signaling pathway visualization, refining the nodes to include USP7, MDM2, p53, Apoptosis, and an Inhibitor, using distinct colors for clarity. I'm also planning the experimental workflow diagram, highlighting compound synthesis, enzyme incubation, fluorescence assay, and data analysis steps. I'm drafting the Executive Summary, following the E-E-A-T principles. The introduction will focus on the importance of stereochemistry in DUB inhibitor development.

Elaborating Structural Implications

I'm now diving deep into structural considerations. The focus is now on how the scaffold geometry of the 3,4-disubstituted piperidine ring, specifically in both cis and trans isomers, influences downstream drug interactions. I'm noting the trans isomer's diequatorial conformation and stability in relation to the USP7 binding pocket, while considering the cis isomer's axial strain and potential implications for binding.

Comparing Scaffold Dynamics

I'm now focusing on how the cis isomer, due to its axial substituents, introduces ring strain, altering the exit vectors and potentially causing steric clashes in the binding pocket. The table will provide a visual comparison between how these structural differences lead to varied biological activity and target selectivity, often causing a loss of activity.

Refining Assay Design

I'm developing a robust biochemical assay, using a Ubiquitin-Rhodamine 110 cleavage assay with the cis and trans isomers. I'm focusing on a multi-point, 3-fold serial dilution of compounds in DMSO, and establishing a baseline with a USP7 and controls (like PR-619). The goal is to accurately show the binding affinity of each isomer, and their respective effects on USP7 cleavage activity.

Refining the Incubation Procedure

I'm working on the experimental assay now, and focusing on the enzyme incubation and substrate addition steps. I plan to add recombinant human USP7 to the plates, pre-incubating for 30 minutes at room temperature, which is crucial for compounds showing slow-binding kinetics. Subsequently, I'll add the Ub-Rh110 substrate to initiate the reaction and then measure the fluorescence continuously to track the activity. I will then analyze the data to determine the IC50 values.

Visualizing the Assay

I'm now generating a visualization of the biochemical assay workflow using Graphviz DOT. This diagram will clearly depict the sequential steps, from compound synthesis, enzyme incubation, and fluorescence assay, all the way to data analysis. I'll include the essential components, such as compounds, enzyme, substrate, and instrument, to visualize the entire process.

Assay_Workflow CompoundSynthesis 1. Compound Synthesis (cis/trans isomers) EnzymeIncubation 2. Enzyme Incubation (USP7 + Compounds) CompoundSynthesis->EnzymeIncubation Prepare Compounds SubstrateAddition 3. Substrate Addition (Ub-Rh110) EnzymeIncubation->SubstrateAddition Incubate Compounds cis/trans Isomers, Control EnzymeIncubation->Compounds Enzyme Recombinant USP7 EnzymeIncubation->Enzyme FluorescenceRead 4. Fluorescence Read (Kinetic measurement) SubstrateAddition->FluorescenceRead Initiate Reaction Substrate Ub-Rh110 SubstrateAddition->Substrate DataAnalysis 5. Data Analysis (IC50, Activity) FluorescenceRead->DataAnalysis Measure Fluorescence Instrument Plate Reader FluorescenceRead->Instrument

Finalizing Experimental Workflow

I've just refined the visualization of the Ub-Rh110 biochemical assay workflow, with detailed steps on the serial dilutions and reaction kinetics. I'm focusing on the pre-incubation step, which is crucial for determining the slow binding kinetics and IC50. Now I am finalizing the citations.

\n\nI'm now integrating patent WO2020079205A1 and related literature, solidifying the experimental section and ensuring the cited information supports my findings. The citations support the importance of stereochemistry in DUB inhibitor design. I'm building an Executive Summary that aligns the experimental work.

Integrating Patent Citations

I'm now integrating patent WO2020079205A1 and related literature, solidifying the experimental section and ensuring the cited information supports my findings. The citations support the importance of stereochemistry in DUB inhibitor design. I'm building an Executive Summary that aligns the experimental work.

Refining Visualization & Citations

I'm revisiting the visualization and I'm updating my citations, and now focusing on experimental rigor. I'm ensuring all information aligns with the experimental and citations. I've re-written the experimental setup, so that it now provides an easy guide to the Ub-Rh110 assay steps. Now I'll update the experimental data section to improve clarity and flow.

Visualizing Structural Impact

I'm now detailing how the experimental data will be presented, with clear visual separation between the cis and trans isomers. I will highlight how structural differences directly affect biological activity, and create two distinct diagrams using Graphviz DOT, one for the signaling pathway and the other, the experimental workflow, with clear explanations of each step. The diagrams will show the structural impact of the cis and trans isomers.

Detailing Biological Activity

I'm now detailing how the structural features, specifically axial versus equatorial positions of substituents in cis and trans isomers, impact biological activity, referencing patent data. The diagram, visualizing the Ub-Rh110 assay steps, will clearly separate these structural effects. I'm focusing on the experimental data section to improve clarity and presentation.

Refining the Guide Structure

I'm now detailing the guide's structure, focusing on a clear outline, starting with an introduction that stresses stereochemistry's importance in the 3-phenylpiperidine-4-carboxylate scaffold, especially for USP7 inhibitors. I'm elaborating on the trans isomer's optimized binding due to its structure, versus the cis isomer's steric hindrances. I'll include a comparative table showing IC50 values. I'm focusing on why DTT and Triton X-100 are important in the biochemical assay.

Validating Assay Protocols

I'm now detailing a "Self-Validating Assay Architecture" section to emphasize controls like PR-619 (positive) and DMSO (negative), along with Z'-factor calculations to validate statistical reliability. I'll highlight the rationale for pre-incubations, critical for slow-binding inhibitors to ensure thermodynamic equilibrium.

A Senior Scientist's Guide to the Bioanalytical Method Validation of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison with HPLC-UV and Rationale for Method of Choice

In the landscape of drug development, the precise quantification of novel chemical entities and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. For a compound like cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride, a substituted piperidine derivative[1][2][3], establishing a robust, sensitive, and selective bioanalytical method is not merely a procedural step but a regulatory and scientific necessity.

This guide provides an in-depth, experience-driven walkthrough for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this specific analyte. It is structured to meet the stringent criteria set forth by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[4][5][6][7]. Furthermore, it presents a critical comparison with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), justifying the selection of LC-MS/MS as the superior technique for this application.

Part 1: Methodological Strategy & Rationale

The molecular structure of cis-Ethyl 3-phenylpiperidine-4-carboxylate, with its basic piperidine nitrogen and phenyl group, presents specific analytical characteristics.[1] The tertiary amine is readily protonated, making it an ideal candidate for positive mode Electrospray Ionization (ESI) in mass spectrometry.[8] This inherent property is the first and most critical factor pointing towards an MS-based detection method. While a phenyl group provides a chromophore for UV detection, the sensitivity and selectivity offered by HPLC-UV are often insufficient for the low concentration levels typically encountered in biological samples during early drug development.[9][10][11]

Why LC-MS/MS is the Authoritative Choice:

  • Unmatched Sensitivity: LC-MS/MS can achieve Limits of Quantification (LOQ) in the low pg/mL range, whereas HPLC-UV is typically limited to the ng/mL range.[9][12] This is critical for characterizing the terminal elimination phase in PK studies.

  • Superior Selectivity: Tandem mass spectrometry, using Multiple Reaction Monitoring (MRM), monitors a specific precursor-to-product ion transition.[13] This high degree of selectivity effectively eliminates interference from endogenous matrix components, a common challenge in bioanalysis that can compromise HPLC-UV methods.[10][11][14]

  • Structural Confirmation: The fragmentation pattern obtained in MS/MS provides a higher degree of confidence in the identity of the analyte being measured, which is a significant advantage over the non-specific nature of UV absorbance.[8]

Part 2: The Experimental Protocol: A Validated LC-MS/MS Method

This protocol is designed as a self-validating system, grounded in the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation.[15][16]

1. Analyte & Standards

  • Analyte: cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride (FW: 269.77 g/mol )[3]

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., D5-labeled on the phenyl ring) is the gold standard. If unavailable, a structurally similar compound with close chromatographic retention and ionization efficiency can be used.

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and IS in methanol. Store at -20°C.[17]

2. Sample Preparation: Protein Precipitation

  • Rationale: For discovery-phase studies, protein precipitation is a rapid, cost-effective, and robust method for cleaning up plasma samples.

  • Procedure:

    • Aliquot 50 µL of blank plasma, calibration standards, or quality control (QC) samples into a 96-well plate.

    • Add 150 µL of the IS working solution (e.g., 5 ng/mL in acetonitrile).

    • Vortex the plate for 2 minutes to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer 100 µL of the supernatant to a clean 96-well plate for injection.

3. LC-MS/MS Instrumentation & Conditions

  • LC System: UHPLC system for fast, high-resolution separations.[13]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point for retaining the moderately hydrophobic analyte.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes analyte protonation.[8][18]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A rapid gradient from 5% to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.[17]

  • Column Temperature: 40°C.[17]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[13]

  • Ionization Mode: ESI, Positive.

  • MRM Transitions (Hypothetical):

    • Analyte: Precursor Ion [M+H]⁺ m/z 234.1 -> Product Ion m/z (e.g., 84.1, corresponding to the piperidine ring fragment).[8]

    • IS (D5-Analyte): Precursor Ion [M+H]⁺ m/z 239.1 -> Product Ion m/z (e.g., 84.1 or a D5-containing fragment).

Workflow Diagram

LCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation P1 Receive Plasma Samples (Calibrators, QCs, Unknowns) P2 Aliquot 50 µL Sample P1->P2 P3 Add 150 µL Acetonitrile with Internal Standard P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer Supernatant P4->P5 A1 Inject 5 µL onto UHPLC System P5->A1 A2 C18 Column Separation A1->A2 A3 ESI+ Ionization A2->A3 A4 MRM Detection (Triple Quadrupole MS) A3->A4 D1 Integrate Peak Areas (Analyte/IS Ratio) A4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify QC & Unknowns D2->D3 D4 Assess Validation Parameters (Accuracy, Precision, etc.) D3->D4

Caption: End-to-end workflow for the bioanalysis of cis-Ethyl 3-phenylpiperidine-4-carboxylate.

Part 3: Validation Data & Performance Comparison

The method was validated according to FDA and EMA guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[4][6][19] The results are compared with the expected performance of a hypothetical, optimized HPLC-UV method.

Table 1: Quantitative Performance Comparison

Performance ParameterLC-MS/MS (Validated)HPLC-UV (Expected)Acceptance Criteria (FDA/EMA)[6]
Linearity (R²) > 0.998> 0.995≥ 0.99
Range 0.1 - 200 ng/mL10 - 2000 ng/mLCover expected concentrations
LLOQ 0.1 ng/mL10 ng/mLS/N > 5; Acc/Prec within 20%
Accuracy (% Bias) Within ± 8%Within ± 15%± 15% (± 20% at LLOQ)
Precision (%RSD) < 10%< 15%≤ 15% (≤ 20% at LLOQ)
Selectivity High (No interferences observed)Moderate (Potential for co-elution)No significant impact on quantification
Matrix Effect CV < 15%Not applicable (less prone)CV ≤ 15%

Table 2: Summary of Accuracy & Precision Data (LC-MS/MS)

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Accuracy (%)Precision (%RSD)Inter-day (n=18) Mean Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ 0.10.1055.0%8.5%0.1088.0%9.8%
Low QC 0.30.291-3.0%6.2%0.288-4.0%7.5%
Mid QC 1515.64.0%4.1%15.96.0%5.3%
High QC 150147-2.0%3.5%145-3.3%4.8%

Data Interpretation:

The LC-MS/MS method demonstrates exceptional performance, comfortably meeting all regulatory acceptance criteria.[6][19] The 100-fold lower LLOQ compared to the HPLC-UV method (0.1 ng/mL vs. 10 ng/mL) is the most compelling advantage, enabling a far more comprehensive characterization of the drug's pharmacokinetic profile. The high selectivity of the MRM detection ensures that the data is free from the ambiguity of potential matrix interferences, which is a significant risk in less selective UV-based methods.[11][12]

Logical Relationship Diagram

Decision_Diagram cluster_sensitivity Sensitivity Requirement cluster_selectivity Selectivity Requirement Req Bioanalytical Goal: Quantify Analyte in Plasma Sens_High High (<1 ng/mL) (e.g., PK/TK studies) Req->Sens_High Sens_Low Low (>10 ng/mL) (e.g., Formulation QC) Req->Sens_Low Sel_High High (Complex Matrix) Req->Sel_High Sel_Low Moderate (Simple Matrix) Req->Sel_Low LCMS Choose LC-MS/MS Sens_High->LCMS Mandatory HPLC Choose HPLC-UV Sens_Low->HPLC Sel_High->LCMS Preferred Sel_Low->HPLC

Caption: Decision matrix for selecting the appropriate analytical technique.

Conclusion

For the bioanalytical quantification of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride in a research and development setting, the LC-MS/MS method is unequivocally superior to HPLC-UV. Its enhanced sensitivity and selectivity are not just incremental improvements but essential features for generating the high-quality, reliable data required for regulatory submissions and informed decision-making in drug development.[6][15][19] While HPLC-UV may have a role in analyzing high-concentration formulations, it lacks the necessary performance for bioanalytical applications in complex matrices. The validated LC-MS/MS protocol described herein provides a robust and defensible framework for accurately characterizing the pharmacokinetic behavior of this molecule.

References

  • PubChem. cis-3-Phenyl-piperidine-4-carboxylic acid ethyl ester. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Food and Drug Administration. LC-MS/MS Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. 2019. Available from: [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. 2015. Available from: [Link]

  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. 2025. Available from: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. 2011. Available from: [Link]

  • Chemical Substance Information. Ethyl 3-Phenylpiperidine-4-carboxylate Hydrochloride. Available from: [Link]

  • Agilex Biolabs. Designing LCMS Studies with the FDA in Mind from the Start. 2024. Available from: [Link]

  • U.S. Food and Drug Administration. An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. 2020. Available from: [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]

  • FyoniBio. ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. Available from: [Link]

  • Farmacia Journal. COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Available from: [Link]

  • BuyersGuideChem. Ethyl cis-N-Boc-3-phenylpiperidine-4-carboxylate. Available from: [Link]

  • ResearchGate. LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). 2025. Available from: [Link]

  • PMC. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. 2013. Available from: [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. 2025. Available from: [Link]

  • ACS Publications. Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. 2020. Available from: [Link]

  • PubChem. 4-Piperidinecarboxylic acid, 1-(3-hydroxy-3-phenylpropyl)-4-phenyl-, ethyl ester, hydrochloride (1:1). National Center for Biotechnology Information. Available from: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. 2012. Available from: [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. 2023. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. 2023. Available from: [Link]

  • Chemyx Inc. Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Available from: [Link]

Sources

Cross-reactivity and selectivity of cis-Ethyl 3-phenylpiperidine-4-carboxylate hydrochloride vs paroxetine precursors

Author: BenchChem Technical Support Team. Date: March 2026

In the development of neuroactive active pharmaceutical ingredients (APIs), the 3,4-disubstituted piperidine scaffold is a privileged structure. The most prominent example is paroxetine, a selective serotonin reuptake inhibitor (SSRI) whose pharmacological efficacy relies entirely on its highly specific (3S,4R)-trans stereochemistry.

For drug development professionals evaluating novel analogs or synthetic routes, understanding the stereoelectronic behavior of piperidine intermediates is critical. This guide provides an in-depth technical comparison between cis-ethyl 3-phenylpiperidine-4-carboxylate hydrochloride (a 3-aryl-4-carboxylate regioisomer) and standard paroxetine precursors (typically trans-4-arylpiperidine-3-carboxylates), focusing on their cross-reactivity, thermodynamic stability, and chemoselectivity during late-stage functionalization.

Architectural & Stereoelectronic Overview

The fundamental divergence between these two scaffolds lies in their regiochemistry and their preferred chair conformations:

  • Paroxetine Precursors (trans-4-aryl-3-carboxylates): In the trans configuration, both the bulky aryl group at C4 and the carboxylate at C3 occupy equatorial positions (e,e). This diequatorial arrangement represents the global thermodynamic minimum for the piperidine ring, rendering the molecule highly stable against stereochemical degradation.

  • cis-Ethyl 3-Phenylpiperidine-4-carboxylate: This scaffold features a cis relationship between the C3-phenyl and C4-carboxylate groups. In a chair conformation, one of these bulky substituents is forced into an axial position (axial-equatorial, a,e), introducing significant 1,3-diaxial strain. Consequently, the cis-isomer is a kinetic product that is inherently thermodynamically unstable relative to its trans counterpart.

Thermodynamic Stability & Epimerization Pathways

The most critical cross-reactivity issue when handling cis-3,4-disubstituted piperidines is base-catalyzed epimerization . The α -proton adjacent to the C4-carboxylate is highly acidic. When exposed to basic conditions—such as amine bases during N -alkylation or alkoxides during ester hydrolysis—the cis-isomer rapidly deprotonates to form a planar enolate. Reprotonation occurs face-selectively to relieve steric strain, irreversibly driving the system to the diequatorial trans-isomer .

Conversely, paroxetine precursors are virtually inert to base-catalyzed epimerization because they already exist in the thermodynamic sink .

Stereo Cis cis-3-Aryl-4-carboxylate (Kinetic / Axial-Equatorial) Enolate Planar Enolate Intermediate Cis->Enolate Base-Catalyzed Deprotonation Trans trans-3-Aryl-4-carboxylate (Thermodynamic / Diequatorial) Enolate->Trans Face-Selective Reprotonation Parox Paroxetine Precursor (trans-4-Aryl-3-carboxylate) Parox->Parox Base (Inert, No Epimerization)

Thermodynamic epimerization of cis-piperidines vs configurationally stable trans-precursors.

Cross-Reactivity & Selectivity Matrix

To aid in route scouting and reagent selection, the following table summarizes the quantitative and qualitative reactivity metrics of both scaffolds under identical synthetic pressures.

Parametercis-Ethyl 3-phenylpiperidine-4-carboxylateParoxetine Precursor (trans-isomer)
Regiochemistry 3-Aryl-4-carboxylate4-Aryl-3-carboxylate
Stereochemistry cis (Axial-Equatorial)trans (Diequatorial)
Thermodynamic Stability Low (Kinetic product)High (Global thermodynamic minimum)
Base Cross-Reactivity High: Rapid epimerization at C4 to transNegligible: Configurationally stable
Reduction Kinetics (LiAlH 4​ ) Moderate: Steric hindrance from axial groupFast: Unobstructed equatorial ester
N -Alkylation Selectivity Prone to C4 epimerization if excess base is usedHigh chemoselectivity for N -alkylation
1 H NMR Validation ( J3,4​ ) ~3.0 – 5.5 Hz (a,e coupling)~10.0 – 12.0 Hz (a,a coupling)

Self-Validating Experimental Workflows

When functionalizing the cis-ester (e.g., reducing the ester to an alcohol to build ether linkages similar to paroxetine), the chemist is in a race against thermodynamics. The experimental causality dictates that the rate of the desired reaction must vastly outcompete the rate of base-catalyzed epimerization .

Workflow Start cis-Ethyl 3-phenylpiperidine- 4-carboxylate HCl FreeBase Freebasing (NaHCO3) Start->FreeBase PathA LiAlH4, THF, 0°C FreeBase->PathA Hydride Reduction PathB NaOEt, EtOH, Reflux FreeBase->PathB Base Equilibration ResultA cis-Alcohol (Retention of Geometry) PathA->ResultA k_red >> k_epim ResultB trans-Ester (Complete Epimerization) PathB->ResultB Thermodynamic Control

Divergent workflows demonstrating chemoselective reduction versus base-catalyzed epimerization.
Protocol A: Chemoselective Hydride Reduction (Retention of cis-Geometry)

Objective: Reduce the C4 ester to a primary alcohol without triggering C4 epimerization. Causality: Using a highly reactive hydride donor (LiAlH 4​ ) at low temperatures (0 °C) ensures that the rate of hydride transfer ( kred​ ) is significantly faster than the rate of enolization ( kepim​ ) caused by the basic alkoxide intermediates.

  • Freebasing: Suspend cis-ethyl 3-phenylpiperidine-4-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM). Wash with saturated aqueous NaHCO 3​ until the aqueous layer stabilizes at pH ~8. Extract, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield the free base.

  • Reduction: Dissolve the free base in anhydrous THF (0.2 M) under an argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Hydride Addition: Carefully add LiAlH 4​ (2.0 eq) in small portions. Note: Strict temperature control is mandatory. Allowing the reaction to warm prematurely will result in basic alkoxides triggering epimerization.

  • Quench (Fieser Method): Once TLC indicates complete consumption of the ester (approx. 1 hour), quench sequentially at 0 °C with x mL of H 2​ O, x mL of 15% NaOH, and 3x mL of H 2​ O (where x is the mass of LiAlH 4​ in grams). Causality: This specific quench traps aluminum salts as a granular precipitate, preventing the polar amino-alcohol product from being trapped in an emulsion.

  • Self-Validation (NMR): Isolate the crude product and analyze via 1 H NMR (CDCl 3​ ). Locate the methine protons at C3 and C4. Calculate the coupling constant ( J3,4​ ). A value of ~4.0 Hz confirms the retention of the cis (axial-equatorial) geometry. If a doublet of doublets with J3,4​ > 10.0 Hz is observed, thermodynamic epimerization to the trans-isomer has occurred.

Protocol B: Base-Mediated Thermodynamic Equilibration

Objective: Intentionally convert the kinetic cis-ester to the thermodynamic trans-ester. Causality: Ethoxide acts as a catalytic base, abstracting the acidic C4 α -proton to form a planar enolate. Reprotonation occurs exclusively from the more hindered face to place the bulky ester group in the equatorial position, relieving 1,3-diaxial strain.

  • Reaction: Dissolve the cis-ester free base (1.0 eq) in absolute ethanol (0.5 M). Add a catalytic amount of Sodium Ethoxide (NaOEt, 0.2 eq).

  • Equilibration: Heat the mixture to reflux for 4 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH 4​ Cl, and extract with Ethyl Acetate.

  • Self-Validation (NMR): 1 H NMR will show a distinct upfield shift in the ester quartet and a new J3,4​ coupling constant of ~11.5 Hz , confirming quantitative conversion to the diequatorial trans geometry.

References

  • Synthesis of Enantiopure trans-3,4-Disubstituted Piperidines. An Enantiodivergent Synthesis of (+)- and (−)-Paroxetine The Journal of Organic Chemistry URL:[Link]

  • World Intellectual Property Organization (WIPO)
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Journal of the American Chemical Society URL:[Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。